Lipophilicity Profile: Superior Drug-Like Characteristics for CNS and Kinase-Targeted Design
The compound exhibits a consensus LogP of 2.72, which is near the upper end of the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates . This lipophilicity is a direct consequence of the combined 4-chloro and 3-trifluoromethyl substituents, which enhance passive membrane permeability while maintaining a polar surface area (TPSA) of 43.09 Ų . In comparison, the non-fluorinated analog 4-chlorobenzamide (LogP ~1.5) is significantly less lipophilic, while the regioisomer 3-chloro-4-(trifluoromethyl)benzamide may have a different LogP due to altered electronic distribution, potentially impacting its permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.72 |
| Comparator Or Baseline | 4-Chlorobenzamide (LogP ≈ 1.5) and 3-chloro-4-(trifluoromethyl)benzamide (LogP predicted to be different, exact value not provided) |
| Quantified Difference | Target compound is approximately 1.2 LogP units more lipophilic than 4-chlorobenzamide, indicating enhanced membrane permeability. |
| Conditions | In silico calculation based on five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
A LogP of 2.72 is near-ideal for balancing aqueous solubility with passive membrane permeability, a critical factor for the success of CNS-targeting agents and kinase inhibitors, making this compound a superior building block for such applications.
